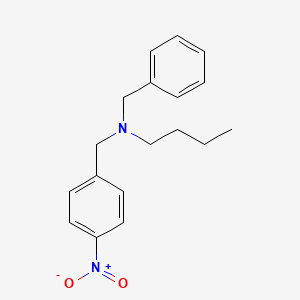

N-benzyl-N-(4-nitrobenzyl)-1-butanamine

Descripción general

Descripción

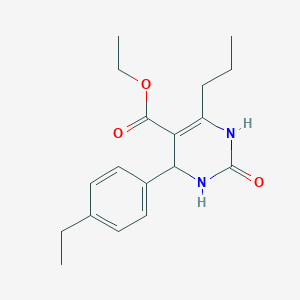

N-benzyl-N-(4-nitrobenzyl)-1-butanamine is a chemical compound that belongs to the family of amphetamines. It is commonly referred to as BNBP and is used in scientific research for its pharmacological properties. BNBP has a molecular weight of 307.36 g/mol and its chemical formula is C19H22N2O2.

Mecanismo De Acción

BNBP acts as a substrate for the transporters of monoamine neurotransmitters. It is taken up by the transporters and accumulates in the presynaptic neuron. BNBP inhibits the reuptake of monoamine neurotransmitters by the transporters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in the activation of postsynaptic receptors and an enhancement of neurotransmission.

Biochemical and Physiological Effects:

BNBP has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to increase locomotor activity and induce hyperthermia in animals. BNBP has been found to enhance cognitive function and memory in rodents. It has also been shown to have antidepressant-like effects in animal models of depression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BNBP is a useful tool for studying the central nervous system and the transporters of monoamine neurotransmitters. It has been used extensively in scientific research and has provided valuable insights into the mechanisms of neurotransmission. However, BNBP has limitations in terms of its selectivity for the transporters of monoamine neurotransmitters. It also has a short half-life and is rapidly metabolized in the body.

Direcciones Futuras

There are several future directions for the research on BNBP. One direction is to develop more selective and potent inhibitors of the transporters of monoamine neurotransmitters. Another direction is to investigate the potential of BNBP as a therapeutic drug for the treatment of psychiatric disorders such as depression and attention deficit hyperactivity disorder. Further research is also needed to elucidate the molecular mechanisms underlying the effects of BNBP on the central nervous system.

Métodos De Síntesis

The synthesis of BNBP involves the reaction of 4-nitrobenzyl bromide with N-benzyl-1-butanamine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and the product is obtained after purification through column chromatography. The yield of the synthesis is around 50%.

Aplicaciones Científicas De Investigación

BNBP is used in scientific research as a tool to study the central nervous system. It acts as a substrate for the transporters of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. BNBP is used to study the transporters' activity and to investigate their potential as targets for therapeutic drugs. BNBP is also used to study the release and uptake of monoamine neurotransmitters in the brain.

Propiedades

IUPAC Name |

N-benzyl-N-[(4-nitrophenyl)methyl]butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-2-3-13-19(14-16-7-5-4-6-8-16)15-17-9-11-18(12-10-17)20(21)22/h4-12H,2-3,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNWPIDSJRCSDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701227523 | |

| Record name | N-Butyl-4-nitro-N-(phenylmethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyl-4-nitro-N-(phenylmethyl)benzenemethanamine | |

CAS RN |

177971-49-2 | |

| Record name | N-Butyl-4-nitro-N-(phenylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177971-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-4-nitro-N-(phenylmethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5208781.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide](/img/structure/B5208791.png)

![3-[(3,5-dinitro-4-pyridinyl)amino]phenol](/img/structure/B5208799.png)

![2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5208824.png)

![3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5208836.png)

![1-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5208848.png)

![2-(2,4-dichlorophenoxy)-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B5208865.png)